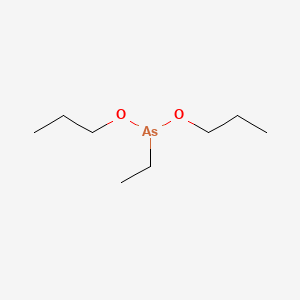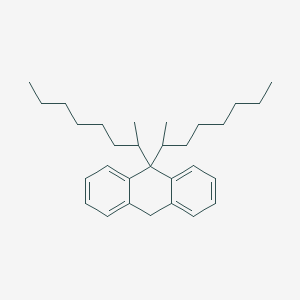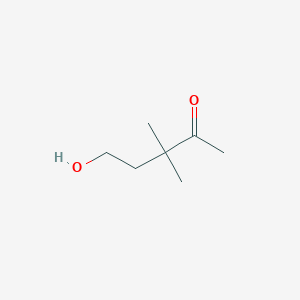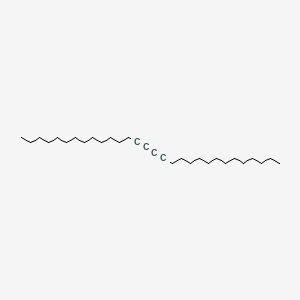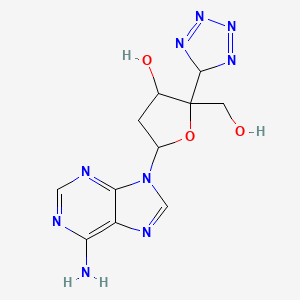
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester is a chemical compound with the CAS number 63914-73-8. This compound is known for its unique structure, which includes both chlorophenoxy and phenoxypropyl ester groups. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester typically involves the esterification of acetic acid with (2-chlorophenoxy)-2-hydroxy-3-phenoxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (2-chlorophen
Properties
CAS No. |
63914-73-8 |
|---|---|
Molecular Formula |
C17H17ClO5 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C17H17ClO5/c18-15-8-4-5-9-16(15)22-12-17(20)23-11-13(19)10-21-14-6-2-1-3-7-14/h1-9,13,19H,10-12H2 |
InChI Key |
FIXRPAXXHCTKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC(=O)COC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



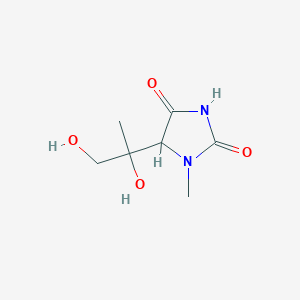
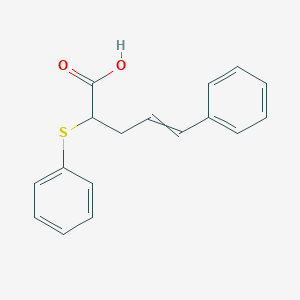
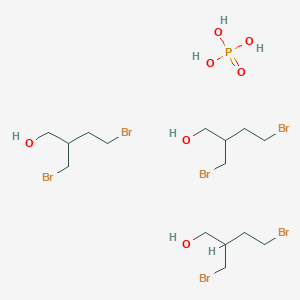

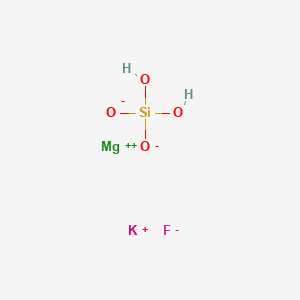
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
